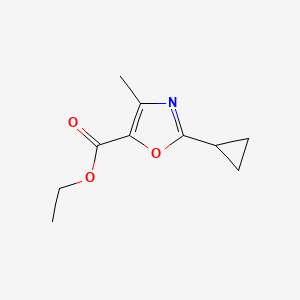
2,1-Benzothiazol-5-amine
Übersicht
Beschreibung
2,1-Benzothiazol-5-amine is used as a pharmaceutical intermediate . Benzoylthiophenes, which are related to this compound, are allosteric enhancers (AE) of agonist activity at the A1 adenosine receptor .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Chemical Reactions Analysis
2-Aminobenzothiazole significantly serves as a reactant or a reaction intermediate for affording various fused heterocycles . The NH2 and endocyclic N functions of 2-aminobenzothiazole are suitable to assist reactions with common bis electrophilic reagents to form a diverse fused heterocyclic scaffold .Wissenschaftliche Forschungsanwendungen
Cancer Research
2,1-Benzothiazol-5-amine: has shown promise in cancer research due to its potential role in the synthesis of compounds with anticancer properties . It serves as a core structure for the development of novel therapeutic agents that can inhibit the growth and proliferation of cancer cells. The compound’s derivatives have been studied for their efficacy against various types of cancer, including breast, lung, and colorectal cancers.
Microbiology
In microbiology, 2,1-Benzothiazol-5-amine derivatives exhibit significant antimicrobial activity . They have been used to develop new antibacterial agents that work by inhibiting essential bacterial enzymes, thereby offering a potential solution to combat antibiotic resistance. The compound’s ability to interfere with bacterial DNA replication and protein synthesis makes it a valuable asset in the development of new antibiotics.
Pharmacology
The pharmacological applications of 2,1-Benzothiazol-5-amine are diverse, ranging from antiviral to antitubercular activities . Its derivatives have been incorporated into drugs that target various viral and bacterial infections, showcasing its broad-spectrum capabilities. The compound’s role in the design of antiviral agents, especially in the context of emerging diseases, is of particular interest to researchers.
Organic Synthesis
2,1-Benzothiazol-5-amine: is a versatile reagent in organic synthesis, utilized in the construction of complex molecules through reactions like diazo-coupling and Knoevenagel condensation . Its reactivity allows for the creation of a wide array of heterocyclic compounds, which are crucial in the development of pharmaceuticals and other biologically active molecules.
Material Science
In material science, 2,1-Benzothiazol-5-amine contributes to the development of novel materials with potential applications in OLEDs and as fluorescent probes . Its derivatives can be used as electrophosphorescent emitters and in the detection of biological markers, highlighting its importance in the creation of advanced materials for technological applications.
Environmental Science
The environmental science applications of 2,1-Benzothiazol-5-amine include its use in green chemistry practices . It is involved in the synthesis of compounds through environmentally friendly methods, such as reactions with carbon dioxide. This aligns with the global efforts to develop sustainable chemical processes that minimize environmental impact.
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of 2,1-Benzothiazol-5-amine is the DprE1 protein, which is involved in the synthesis of arabinogalactan, an essential component of the mycobacterial cell wall . This makes it a potential candidate for anti-tubercular activity.
Mode of Action
2,1-Benzothiazol-5-amine interacts with its target protein, DprE1, inhibiting its function . This inhibition disrupts the synthesis of arabinogalactan, thereby affecting the integrity of the mycobacterial cell wall and leading to the death of the bacteria.
Biochemical Pathways
The compound affects the arabinogalactan biosynthesis pathway. By inhibiting DprE1, it prevents the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption in the pathway leads to the death of the bacteria.
Result of Action
The molecular effect of 2,1-Benzothiazol-5-amine’s action is the inhibition of the DprE1 protein, disrupting the synthesis of arabinogalactan . On a cellular level, this leads to the compromise of the mycobacterial cell wall, resulting in the death of the bacteria.
Eigenschaften
IUPAC Name |
2,1-benzothiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c8-6-1-2-7-5(3-6)4-10-9-7/h1-4H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFHZGJYPGQCCJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSC=C2C=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50698138 | |
| Record name | 2,1-Benzothiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50698138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51253-66-8 | |
| Record name | 2,1-Benzothiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50698138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B1442075.png)
![6-bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1442076.png)







![1-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-3-(2,2,2-trifluoro-ethyl)-urea](/img/structure/B1442093.png)


![5-Bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1442097.png)
